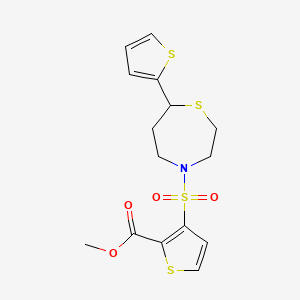

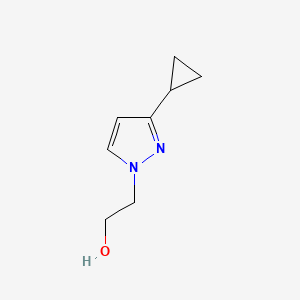

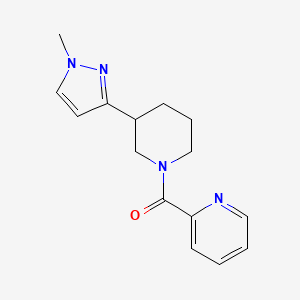

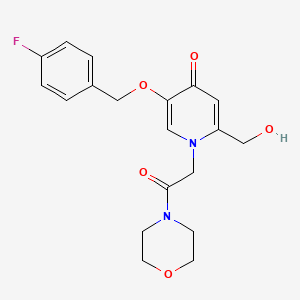

![molecular formula C18H15N3O4 B2887676 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one CAS No. 1251580-26-3](/img/structure/B2887676.png)

4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

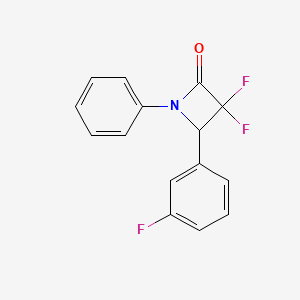

The compound contains several functional groups including a methoxyphenyl group, an oxadiazole ring, and a benzoxazinone ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions .Molecular Structure Analysis

The compound has a complex structure with multiple rings. The presence of the oxadiazole ring and the benzoxazinone ring could potentially influence the compound’s reactivity and stability .Chemical Reactions Analysis

The oxadiazole ring is a heterocyclic compound that is often involved in nucleophilic substitution reactions . The benzoxazinone ring could potentially undergo hydrolysis under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the methoxy group could potentially increase the compound’s lipophilicity .Scientific Research Applications

Nematocidal Activity of Oxadiazole Derivatives

A series of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group exhibited significant nematocidal activity against Bursaphelenchus xylophilus. These findings suggest that such compounds could serve as promising leads for the development of new nematicides Dan Liu et al., 2022.

Crystal Structure and DFT Calculations

Two new compounds of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been synthesized, with their structures confirmed by single-crystal X-ray diffraction studies. DFT calculations were performed to understand the electrophilic and nucleophilic nature of the molecules, contributing to the knowledge of reactive sites in such compounds K. Kumara et al., 2017.

Antioxidant Activity

A series of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives were screened for their antioxidant activity. The study revealed that these compounds possess antioxidant activity with different mechanisms of action towards various free radicals, suggesting their potential in antioxidant applications L. Mallesha et al., 2014.

Mechanism of Action

Target of Action

It is part of the benzoxazine class of compounds , which have been reported to interact with various enzymes and proteins.

Mode of Action

Benzoxazines, a class of compounds to which f3406-1240 belongs, have been reported to inactivate enzymes such as chymotrypsin . The inactivation is stoichiometric and proceeds with specific rate constants .

Biochemical Pathways

Related benzoxazines have been implicated in various biochemical reactions . For instance, certain benzoxazines are involved in the detoxification of benzoxazinoids .

Result of Action

Related benzoxazines have been reported to inactivate certain enzymes , which could potentially alter cellular processes.

Future Directions

Properties

IUPAC Name |

4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c1-23-13-8-6-12(7-9-13)18-19-16(25-20-18)10-21-14-4-2-3-5-15(14)24-11-17(21)22/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXRHTSNXOTHMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorobenzyl)-8-(2-(4-chlorophenyl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2887593.png)

![2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2887598.png)

![(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone](/img/structure/B2887599.png)

![[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride](/img/no-structure.png)

![5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3',4':3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione](/img/structure/B2887610.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2887612.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2887615.png)